molecular formula C20H42 B14010933 4-n-Propylheptadecane CAS No. 55044-10-5

4-n-Propylheptadecane

Cat. No.: B14010933
CAS No.: 55044-10-5
M. Wt: 282.5 g/mol
InChI Key: KWOQMARCKSGDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Propylheptadecane typically involves the alkylation of heptadecane with a propyl halide under specific conditions. One common method is the Friedel-Crafts alkylation, where heptadecane reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-n-Propylheptadecane undergoes various chemical reactions typical of alkanes, including:

    Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, specific conditions can lead to the hydrogenation of any unsaturated impurities present.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators, resulting in the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Propylheptadecanol, propylheptadecanal, and propylheptadecanoic acid.

    Reduction: Saturated hydrocarbons with reduced impurities.

    Substitution: 4-chloropropylheptadecane and 4-bromopropylheptadecane.

Scientific Research Applications

4-n-Propylheptadecane has several applications in scientific research:

    Chemistry: Used as a reference compound in chromatographic studies and as a standard in mass spectrometry.

    Biology: Investigated for its role in biological membranes and lipid bilayers due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, surfactants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-n-Propylheptadecane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long carbon chain allows it to interact with other hydrophobic molecules, potentially influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Heptadecane: A straight-chain alkane with similar physical properties but lacks the propyl group.

    Nonadecane: Another long-chain alkane with two additional carbon atoms compared to 4-n-Propylheptadecane.

    4-n-Butylheptadecane: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

This compound is unique due to the presence of the propyl group at the fourth carbon, which can influence its chemical reactivity and physical properties. This structural variation can lead to different interactions in chemical and biological systems compared to its analogs.

Properties

CAS No.

55044-10-5

Molecular Formula

C20H42

Molecular Weight

282.5 g/mol

IUPAC Name

4-propylheptadecane

InChI

InChI=1S/C20H42/c1-4-7-8-9-10-11-12-13-14-15-16-19-20(17-5-2)18-6-3/h20H,4-19H2,1-3H3

InChI Key

KWOQMARCKSGDGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCC)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.